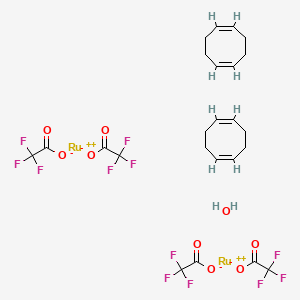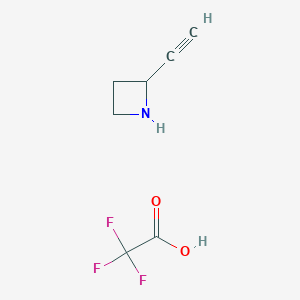
2-Ethynylazetidine;2,2,2-trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethynylazetidine;2,2,2-trifluoroacetic acid is a compound that combines the structural features of azetidine and trifluoroacetic acid Azetidine is a four-membered nitrogen-containing heterocycle, while trifluoroacetic acid is a strong organic acid with three fluorine atoms attached to the central carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethynylazetidine;2,2,2-trifluoroacetic acid typically involves the reaction of azetidine derivatives with trifluoroacetic acid. One common method is the reaction of 2-ethynylazetidine with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethynylazetidine;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form different functional groups.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The trifluoroacetic acid moiety can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the trifluoroacetic acid moiety under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can lead to the formation of carboxylic acids or ketones, while reduction can yield alkanes or alkenes.
Applications De Recherche Scientifique
2-Ethynylazetidine;2,2,2-trifluoroacetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-ethynylazetidine;2,2,2-trifluoroacetic acid exerts its effects involves interactions with various molecular targets. The ethynyl group can participate in π-π interactions and hydrogen bonding, while the trifluoroacetic acid moiety can enhance the compound’s acidity and reactivity. These interactions can influence the compound’s behavior in chemical and biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azetidine: A four-membered nitrogen-containing heterocycle without the ethynyl and trifluoroacetic acid groups.
Trifluoroacetic Acid: A strong organic acid without the azetidine and ethynyl groups.
2-Ethynylpyrrolidine: A five-membered nitrogen-containing heterocycle with an ethynyl group but without the trifluoroacetic acid moiety.
Uniqueness
2-Ethynylazetidine;2,2,2-trifluoroacetic acid is unique due to the combination of the azetidine ring, ethynyl group, and trifluoroacetic acid moiety. This combination imparts distinct chemical properties, such as increased acidity and reactivity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H8F3NO2 |
|---|---|
Poids moléculaire |
195.14 g/mol |
Nom IUPAC |
2-ethynylazetidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H7N.C2HF3O2/c1-2-5-3-4-6-5;3-2(4,5)1(6)7/h1,5-6H,3-4H2;(H,6,7) |
Clé InChI |
WHADRJBGNBCYOS-UHFFFAOYSA-N |
SMILES canonique |
C#CC1CCN1.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


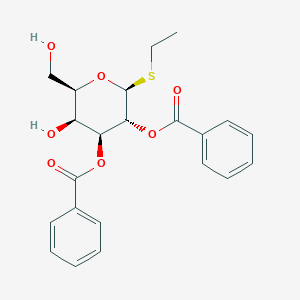

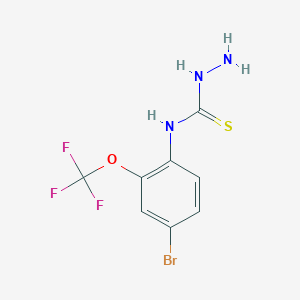
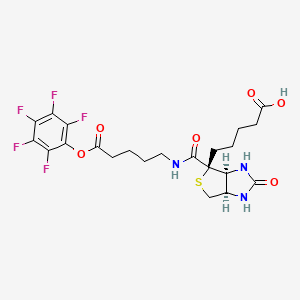
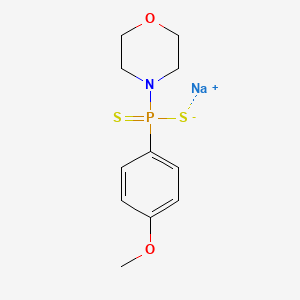

![(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)(thiazol-4-yl)methanone](/img/structure/B12856560.png)

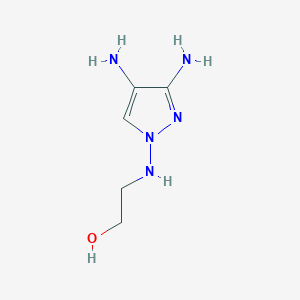
![2-Aminopyrimido[4,5-D]pyrimidin-4(3h)-One](/img/structure/B12856590.png)
![3-Isopropyl-4,5,6,7-tetrahydrobenzo[c]isoxazole](/img/structure/B12856598.png)
![(4'-Chloro-3'-hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12856599.png)
